4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, catalysts, and solvents such as dimethylformamide (DMF) and triethylamine (TEA) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones .
Uniqueness
4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific quinoline core structure combined with the piperazine moiety. This combination may confer distinct biological activities and chemical properties that are not observed in similar compounds .
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
11,11-dimethyl-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H25N3O2/c1-24(2)15-17(19-9-6-10-20-21(19)27(24)23(29)22(20)28)16-25-11-13-26(14-12-25)18-7-4-3-5-8-18/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
QRQBBIAGYHJYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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